![molecular formula C20H19N3OS B12585331 N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12585331.png)
N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropyl group, a quinazoline ring, and a sulfanyl acetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the quinazoline intermediate with thiol reagents under basic conditions.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be attached through a cyclopropanation reaction using diazo compounds and transition metal catalysts.
Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline ring can be reduced to tetrahydroquinazoline using reducing agents like lithium aluminum hydride.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydroxide, potassium carbonate
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Tetrahydroquinazoline derivatives
Substitution: Various substituted acetamide derivatives
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The quinazoline ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modulation of their function. The cyclopropyl group may contribute to the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide can be compared with other similar compounds, such as:
N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfonyl}acetamide: Similar structure but with a sulfonyl group instead of a sulfanyl group.
N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]thioacetamide: Similar structure but with a thioacetamide group instead of an acetamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C20H19N3OS |
|---|---|
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
N-cyclopropyl-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C20H19N3OS/c1-13-6-8-14(9-7-13)19-22-17-5-3-2-4-16(17)20(23-19)25-12-18(24)21-15-10-11-15/h2-9,15H,10-12H2,1H3,(H,21,24) |
Clé InChI |
PAYLVYAMDMWACM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)SCC(=O)NC4CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-({[2-(Undecylamino)ethyl]amino}methyl)cyclohexan-1-OL](/img/structure/B12585249.png)
![9-Chloro-5-methyl-2,3-diphenylimidazo[1,2-C]quinazoline](/img/structure/B12585264.png)
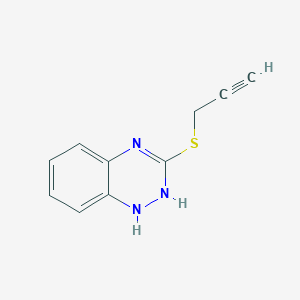
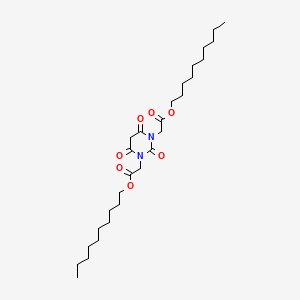


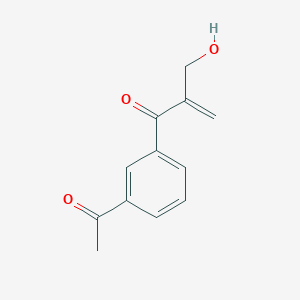
![5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-amine](/img/structure/B12585288.png)
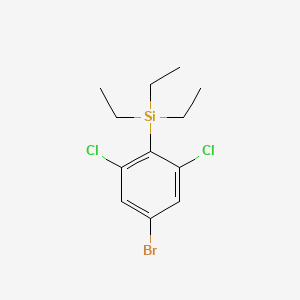
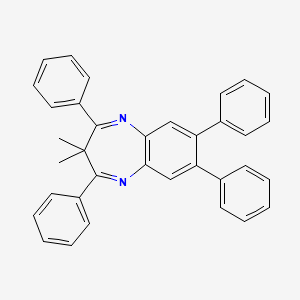
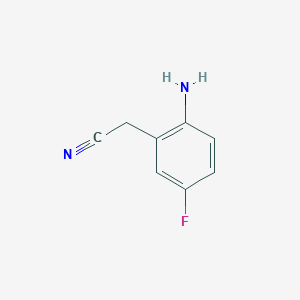
![Cyclohexanone, 2,6-bis[(3-bromophenyl)methylene]-](/img/structure/B12585323.png)
![1-[4-[2-(2-Butoxyethoxy)ethoxy]phenyl]-4-(4-nitrophenyl)benzene](/img/structure/B12585328.png)
![{(3S)-3-[(Prop-2-en-1-yl)oxy]pent-1-en-1-yl}benzene](/img/structure/B12585330.png)
